5-hydroxy-7-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one
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Overview
Description
5-hydroxy-7-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, a piperidinomethyl group, and a propyl group attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-7-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the hydroxy, methyl, piperidinomethyl, and propyl groups through various chemical reactions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-7-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.
Substitution: The piperidinomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
5-hydroxy-7-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-hydroxy-7-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anti-inflammatory effects may result from the inhibition of pro-inflammatory cytokines and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-hydroxy-7-methyl-6-(piperidinomethyl)-4-propyl-2H-chromen-2-one include:
- 7-hydroxy-5-methyl-2-(2-oxopropyl)chromen-4-one
- 5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one
- 6-(piperidinomethyl)-4-propyl-2H-chromen-2-one
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of functional groups attached to the chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H25NO3 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
5-hydroxy-7-methyl-6-(piperidin-1-ylmethyl)-4-propylchromen-2-one |
InChI |
InChI=1S/C19H25NO3/c1-3-7-14-11-17(21)23-16-10-13(2)15(19(22)18(14)16)12-20-8-5-4-6-9-20/h10-11,22H,3-9,12H2,1-2H3 |
InChI Key |
DVJVSKDXFCJGTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=C(C(=C2)C)CN3CCCCC3)O |
Origin of Product |
United States |
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